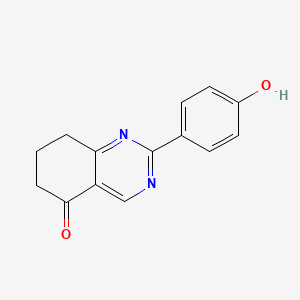

2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one

Description

2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one is a heterocyclic compound featuring a partially saturated quinazolinone core (a bicyclic structure with two nitrogen atoms at positions 1 and 3) and a 4-hydroxyphenyl substituent at position 2.

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-10-6-4-9(5-7-10)14-15-8-11-12(16-14)2-1-3-13(11)18/h4-8,17H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHXZGXZDHNUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC(=NC=C2C(=O)C1)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of anthranilic acid with 4-hydroxybenzaldehyde in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The quinazolinone ring can be reduced to form tetrahydroquinazolinones.

Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones and related derivatives.

Reduction: Tetrahydroquinazolinones.

Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The quinazolinone core can interact with nucleic acids, potentially affecting gene expression and cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Tetrahydroquinazolinone vs. Tetrahydroquinolinone

- 2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one (THQ) (): Core Difference: The quinolinone core has one nitrogen atom (vs. two in quinazolinones). Impact: Reduced hydrogen-bonding capacity and altered electronic properties. THQ derivatives are often intermediates in drug synthesis, such as MJM170 and JAG21, which exhibit distinct biological profiles compared to quinazolinones .

Saturation and Aromatization

- Aromatization of THQ Derivatives (): The tetrahydro ring in quinazolinones can undergo aromatization to form fully unsaturated analogs, altering stability and reactivity. For example, aromatic quinazolines may exhibit enhanced metabolic stability but reduced conformational flexibility .

Substituent Effects

Hydroxyphenyl vs. Methoxyphenyl

- 2-Amino-7-(4-Methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (): Key Difference: Methoxy (-OCH₃) instead of hydroxyl (-OH) at the phenyl para position. Impact: Methoxy is electron-donating, increasing lipophilicity and reducing solubility.

Halogenated and Amino-Substituted Analogs

- 7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone (): Fluorine Substituent: Enhances lipophilicity and metabolic stability. The m-tolylamino group may improve target binding via van der Waals interactions .

- 7-(4-Methoxyphenyl)-4-Methyl-2-(4-Phenylpiperazinyl)-...

Physicochemical Properties

Notes:

- The hydroxyl group in the target compound lowers logP compared to methoxy or fluoro analogs, favoring aqueous solubility.

Biological Activity

Chemical Identity

2-(4-Hydroxyphenyl)-5,6,7,8-tetrahydroquinazolin-5-one is a synthetic compound with the molecular formula and a molecular weight of approximately 240.26 g/mol. It is characterized by a quinazoline core structure, which is often associated with various biological activities including anticancer and antimicrobial properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in several cancer cell lines, leading to reduced proliferation rates.

- Apoptosis Induction : Mechanistic studies revealed that it activates caspases and alters the expression of Bcl-2 family proteins, promoting programmed cell death.

Case Study: Breast Cancer

A study conducted on MCF-7 breast cancer cells reported that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at higher concentrations). The study concluded that the compound's ability to induce apoptosis could be leveraged for therapeutic strategies against breast cancer .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 100 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It has been identified as an inhibitor of certain kinases involved in cancer cell signaling pathways.

- Receptor Modulation : The compound may also interact with estrogen receptors, providing insight into its potential use in hormone-related cancers.

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route includes:

- Formation of Quinazolinone Core : This is achieved through cyclization reactions involving an appropriate aniline derivative.

- Hydroxylation : The introduction of the hydroxyl group at the para position is crucial for enhancing biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 240.26 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO and ethanol |

Q & A

Q. What experimental evidence supports or refutes the proposed mechanism of aromatization in this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.